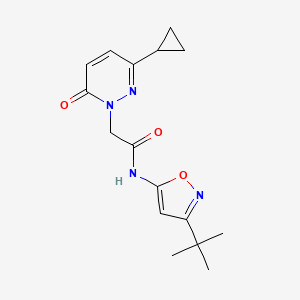

N-(3-(tert-butyl)isoxazol-5-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-(tert-butyl)isoxazol-5-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a tert-butyl-substituted isoxazole ring linked via an acetamide group to a cyclopropyl pyridazinone moiety.

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)12-8-14(23-19-12)17-13(21)9-20-15(22)7-6-11(18-20)10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQYYJDUVJJLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity, synthesizing data from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a pyridazine moiety. Its molecular formula is , which contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may function as inhibitors of specific kinases involved in tumor progression. For instance, studies have shown that related isoxazole derivatives can inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML) therapy . This inhibition leads to apoptosis in cancer cells, suggesting that the compound may share similar mechanisms.

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study highlighted a derivative that induced apoptosis in MV4-11 cells, a model for AML, showing complete tumor regression in xenograft models at doses as low as 60 mg/kg/day without significant toxicity .

Pharmacokinetics

Pharmacokinetic profiles of isoxazole derivatives indicate favorable absorption and distribution characteristics. Compounds with similar structures have shown acceptable aqueous solubility and desirable metabolic stability, which are crucial for therapeutic efficacy .

Case Studies

- FLT3 Inhibition : A study involving N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea demonstrated that this class of compounds could effectively inhibit FLT3 phosphorylation and induce apoptosis in AML cells. The findings suggest that modifications to the isoxazole ring can enhance biological activity and selectivity against cancer cells .

- Cytotoxicity Profiles : Further investigations into the cytotoxic effects of related compounds revealed that they possess selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Comparative Analysis

Comparison with Similar Compounds

Research Findings and Limitations

- Evidence Gaps: No direct data on the queried compound’s FLAP binding or leukotriene synthesis inhibition exists in the provided evidence. Comparisons are extrapolated from structural analogs.

- Hypothetical Advantages: The tert-butyl group may improve metabolic stability over indoles/quinolines, which often require carboxylic acid groups prone to glucuronidation.

- Validation Needs : Further studies are required to quantify binding affinity (Kd) and functional inhibition (IC50) for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in analogous acetamide syntheses. Key steps include:

- Use of copper(II) acetate (Cu(OAc)₂) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .

- Monitoring reaction progress via TLC with hexane:ethyl acetate (8:2) as the mobile phase .

- Purification via recrystallization (ethanol is a common solvent) to achieve >95% purity .

Q. How should structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .

- NMR spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to resolve proton environments (e.g., tert-butyl protons at ~1.3 ppm, cyclopropane protons at ~0.8–1.2 ppm) and carbon signals .

- HRMS : Confirm molecular weight and isotopic patterns (e.g., calculated vs. observed [M+H]⁺) .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients to quantify impurities (<5%) .

- TLC : Monitor degradation under UV light or iodine staining .

- Stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks, followed by HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

- Methodological Answer :

- Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or fluorinated groups) and evaluate changes in bioactivity .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) or bacterial strains (MIC assays) using standardized protocols .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. What strategies resolve contradictory data in pharmacokinetic (PK) studies?

- Methodological Answer :

- Cross-validation : Compare LC-MS/MS results with radiolabeled tracer studies to confirm bioavailability .

- Species-specific metabolism : Conduct parallel PK studies in rodents and human liver microsomes to identify metabolic discrepancies .

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or lipid-based formulations to improve dissolution rates in vivo .

Q. How can the compound’s stability under oxidative or hydrolytic conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation : Expose the compound to H₂O₂ (3%, 24 h) for oxidative stability and HCl/NaOH (0.1 M, 70°C) for hydrolytic stability .

- LC-MS analysis : Identify degradation products (e.g., tert-butyl cleavage or pyridazinone ring opening) .

- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) under varied pH/temperature conditions .

Q. What experimental designs are effective for studying synergistic or antagonistic effects in combination therapies?

- Methodological Answer :

- Checkerboard assays : Combine the compound with antibiotics (e.g., fluoroquinolones) at sub-MIC concentrations to calculate fractional inhibitory concentration indices (FICI) .

- Isobologram analysis : Quantify synergy/antagonism using dose-response curves .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways affected by combination treatments .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays be addressed?

- Methodological Answer :

- Replicate experiments : Ensure triplicate runs with independent compound batches to rule out synthesis variability .

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .

- Orthogonal assays : Confirm activity via fluorescence-based enzymatic assays if colorimetric methods yield inconsistent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.